molecular formula C20H30O3 B124081 (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid CAS No. 141110-17-0

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

Cat. No.: B124081
CAS No.: 141110-17-0
M. Wt: 318.4 g/mol
InChI Key: LRWYBGFSVUBWMO-UXNZXXPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid is a complex polyunsaturated fatty acid. This compound is characterized by its multiple double bonds and a hydroxyl group at the 18th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.

Mechanism of Action

Target of Action

The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .

Mode of Action

(+/-)18-HEPE interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .

Biochemical Pathways

In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .

Pharmacokinetics

It is known that (+/-)18-hepe is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that (+/-)18-HEPE may be produced and metabolized in the body, influencing its bioavailability.

Result of Action

The action of (+/-)18-HEPE results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .

Action Environment

Environmental factors, such as the gut microbiome, can influence the action of (+/-)18-HEPE. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of (+/-)18-HEPE.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

    Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to introduce the hydroxyl group.

    Epoxidation followed by hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids such as m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to yield the hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 18-keto-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.

    Reduction: Formation of 18-hydroxy-eicosapentaenoic acid with reduced double bonds.

    Substitution: Formation of 18-chloro-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.

Scientific Research Applications

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard for analytical methods.

    Biology: Studied for its role in cellular signaling and its effects on cell membranes.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:

    18-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Lacks one double bond compared to this compound.

    20-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid: Has an additional carbon and hydroxyl group at the 20th position.

    15-hydroxy-5Z,8Z,11Z,13E-eicosapentaenoic acid: Hydroxyl group is positioned at the 15th carbon.

The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWYBGFSVUBWMO-UXNZXXPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 2
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 3
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 4
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 5
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid
Reactant of Route 6
(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

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